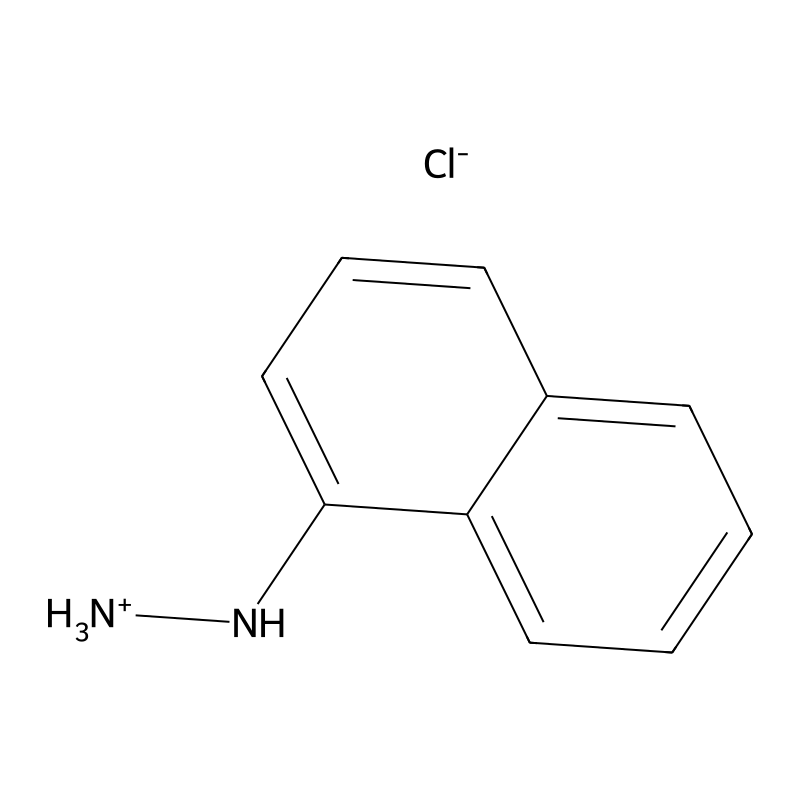

1-Naphthylhydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

A. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS):

-NHHC serves as an effective matrix for MALDI-TOF MS, a technique used to analyze small molecules in various biological samples. Its advantages include:

- Strong ultraviolet (UV) absorption: This allows for efficient ionization of the target molecules during the MALDI process [].

- Low background interference: 1-NHHC minimizes interference from the matrix itself, leading to cleaner spectra and improved detection of target molecules [].

- Salt tolerance: This property enables the analysis of samples containing high salt concentrations, such as serum or urine, without compromising sensitivity [].

Studies have demonstrated the successful application of 1-NHHC-assisted MALDI-TOF MS for:

- Glucose analysis: With an ultra-low limit of detection (1 amol), 1-NHHC enables highly sensitive glucose detection even in complex matrices like serum [].

- Homogentisic acid detection: This biomarker associated with the metabolic disorder tyrosinemia type 1 can be identified in urine samples using 1-NHHC-assisted MALDI-TOF MS [].

B. Analytical reagent:

-NHHC also finds use as an analytical reagent in various chemical applications, including:

- Detection of carbonyl compounds: 1-NHHC reacts with aldehydes and ketones to form characteristic hydrazones, allowing for their identification and quantification [].

- Determination of reducing sugars: Similar to the detection of carbonyl compounds, 1-NHHC reacts with reducing sugars to form hydrazones, enabling their analysis [].

1-Naphthylhydrazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 194.66 g/mol. It is a derivative of naphthalene, characterized by the presence of a hydrazine functional group. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water. The chemical structure includes a naphthyl group attached to a hydrazine moiety, making it relevant in various chemical and biological applications .

- Diazotization: Reacting with nitrous acid to form diazonium salts, which can be further transformed into various derivatives.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.

- Reductive Reactions: In the presence of reducing agents, it can be converted into other amines or modified hydrazines .

1-Naphthylhydrazine hydrochloride exhibits notable biological activities, particularly in pharmacology and biochemistry. Studies have shown its potential as:

- Antioxidant Agent: It has demonstrated radical scavenging activity against various free radicals, which is essential for cellular protection .

- Anticancer Properties: Research indicates that complexes formed with 1-naphthylhydrazine can bind to DNA and proteins, suggesting potential applications in cancer therapy .

- Matrix for Mass Spectrometry: It has been utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for the quantification of metabolites like glucose and homogentisic acid .

The synthesis of 1-naphthylhydrazine hydrochloride can be accomplished through several methods:

- From Naphthalen-2-amine:

- Hydrazine Hydrate Method:

- Alternative Synthesis:

1-Naphthylhydrazine hydrochloride has diverse applications across various fields:

- Chemical Synthesis: It serves as an intermediate for synthesizing dyes, pharmaceuticals, and agrochemicals.

- Analytical Chemistry: Utilized as a derivatizing agent for amino acids and carbonyl compounds in chromatographic analyses.

- Biological Research: Its role as an antioxidant makes it valuable in studies related to oxidative stress and cellular damage .

Interaction studies involving 1-naphthylhydrazine hydrochloride have focused on its binding properties with biomolecules:

- Protein Binding: Research indicates that it interacts with bovine serum albumin, affecting its spectroscopic properties. This interaction suggests potential implications for drug delivery systems .

- Radical Scavenging: Its effectiveness in scavenging free radicals has been assessed using various assays, demonstrating its utility in biological systems where oxidative stress is a concern .

Several compounds bear structural similarities to 1-naphthylhydrazine hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Naphthylhydrazine | Hydrazine derivative | Exhibits different reactivity patterns due to the position of the hydrazine group on the naphthalene ring. |

| Phenylhydrazine | Aromatic hydrazine | Commonly used in organic synthesis but lacks the naphthalene structure's unique properties. |

| 1-Acetylnaphthalene | Acetylated naphthalene | Used extensively in dye synthesis but does not possess hydrazine functionalities. |

The uniqueness of 1-naphthylhydrazine hydrochloride lies in its specific biological activities, particularly its antioxidant properties and effectiveness as a matrix for mass spectrometry applications. Its ability to form stable complexes with metal ions also adds to its significance in coordination chemistry .

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant